(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate
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Overview
Description
(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,1-c][1,2,4]triazole structure, followed by the introduction of the fluorine atoms and the pentafluorophenyl group. The final step involves the formation of the tetrafluoroborate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its fluorinated groups enhance its stability and binding affinity, making it useful for biochemical assays and imaging studies .
Medicine
Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface modification .
Mechanism of Action
The mechanism of action of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins or enzymes, leading to the modulation of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with fluorine atoms, used as a precursor in polymer synthesis.
Noble Gas Compounds: Compounds involving noble gases like xenon and krypton, known for their unique reactivity.
Uniqueness
(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate stands out due to its specific structural features, including the combination of fluorine atoms and the pyrrolo[2,1-c][1,2,4]triazole core.
Properties
IUPAC Name |
(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N3.BF4/c1-5(2)7-3-6(15)14-21-23(4-22(7)14)13-11(19)9(17)8(16)10(18)12(13)20;2-1(3,4)5/h4-7H,3H2,1-2H3;/q+1;-1/t6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYBUKHSUIFRP-ZJLYAJKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CC(C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)[C@H]1C[C@H](C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF10N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658010 |
Source
|
Record name | (5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311991-39-5 |
Source
|
Record name | (5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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